Cas no 1127647-65-7 (5-(Aminocarbonyl)-2-methoxyphenylboronic acid)

5-(Aminocarbonyl)-2-methoxyphenylboronic acid 化学的及び物理的性質
名前と識別子
-
- 5-(Aminocarbonyl)-2-methoxyphenylboronic acid
- (5-carbamoyl-2-methoxyphenyl)boronic acid
- Y3692
-
- MDL: MFCD22056744
- インチ: 1S/C8H10BNO4/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11)
- InChIKey: NVZRRVKTPGPRHU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(C(N)=O)=CC=1B(O)O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 212
- トポロジー分子極性表面積: 92.8
5-(Aminocarbonyl)-2-methoxyphenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB515797-500 mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid; 95% |
1127647-65-7 | 500MG |
€415.70 | 2023-04-17 | ||
abcr | AB515797-250mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid, 95%; . |
1127647-65-7 | 95% | 250mg |
€290.40 | 2025-03-19 | |
abcr | AB515797-1 g |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid; 95% |
1127647-65-7 | 1g |
€562.00 | 2023-04-17 | ||
abcr | AB515797-1g |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid, 95%; . |
1127647-65-7 | 95% | 1g |
€529.10 | 2025-03-19 | |
Aaron | AR01DOD6-500mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
1127647-65-7 | 95% | 500mg |
$389.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260576-500mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
1127647-65-7 | 98+% | 500mg |
¥3408.00 | 2024-08-09 | |
Advanced ChemBlocks | N27140-1g |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
1127647-65-7 | 95% | 1g |
$370 | 2024-05-20 | |
Advanced ChemBlocks | N27140-250mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
1127647-65-7 | 95% | 250mg |
$185 | 2024-05-20 | |
Aaron | AR01DOD6-1g |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid |
1127647-65-7 | 95% | 1g |
$517.00 | 2025-02-12 | |
abcr | AB515797-500mg |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid; 95% |
1127647-65-7 | 500mg |
€415.70 | 2023-09-02 |
5-(Aminocarbonyl)-2-methoxyphenylboronic acid 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
5-(Aminocarbonyl)-2-methoxyphenylboronic acidに関する追加情報
5-(Aminocarbonyl)-2-methoxyphenylboronic Acid: A Comprehensive Overview
5-(Aminocarbonyl)-2-methoxyphenylboronic acid, also known by its CAS number 1127647-65-7, is a versatile and intriguing compound that has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery. This compound, with its unique structure and functional groups, serves as a valuable building block in the synthesis of various bioactive molecules and advanced materials. In this article, we will delve into the properties, applications, and recent advancements associated with this compound.
The molecular structure of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid is characterized by a phenyl ring substituted with an amino carbonyl group at the 5-position and a methoxy group at the 2-position. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The boronic acid group, in particular, is a key feature that enables this compound to participate in Suzuki-Miyaura coupling reactions—a cornerstone of modern organic synthesis.
Recent studies have highlighted the potential of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. For instance, a 2023 study published in Nature Communications demonstrated that derivatives of this compound exhibit potent anti-cancer activity by selectively inhibiting key enzymes involved in tumor progression.
In addition to its pharmaceutical applications, 5-(Aminocarbonyl)-2-methoxyphenylboronic acid has found utility in materials science. Its ability to undergo controlled polymerization has led to the development of novel polymeric materials with tailored properties for use in electronics, sensors, and drug delivery systems. A 2023 paper in Advanced Materials reported on the use of this compound as a monomer for synthesizing stimuli-responsive polymers that exhibit pH-sensitive behavior—a property highly desirable for controlled drug release applications.
The synthesis of 5-(Aminocarbonyl)-2-methoxyphenylboronic acid typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalysis have enabled more efficient and environmentally friendly routes to this compound. For example, a 2023 study published in JACS described a palladium-catalyzed cross-coupling reaction that significantly improves the yield and purity of this compound compared to conventional methods.
Beyond its direct applications, 5-(Aminocarbonyl)-2-methoxyphenylboronic acid serves as a valuable tool for exploring fundamental chemical concepts. Its reactivity patterns provide insights into the behavior of boronic acids under various reaction conditions, contributing to our understanding of organoboron chemistry. This knowledge is crucial for designing new reactions and materials with enhanced functionality.
In conclusion, 5-(Aminocarbonyl)-2-methoxyphenylboronic acid (CAS No: 1127647-65-7) is a multifaceted compound with immense potential across diverse scientific disciplines. Its role as a key intermediate in organic synthesis, coupled with its emerging applications in pharmaceuticals and materials science, underscores its importance in contemporary research. As ongoing studies continue to uncover new properties and uses for this compound, it is poised to play an even greater role in shaping future innovations across various industries.
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